![molecular formula C18H11ClN2O B14495827 2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one CAS No. 64893-94-3](/img/structure/B14495827.png)
2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one is a heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a quinoline ring, with a chlorine atom at the 2-position and a phenyl group at the 3-position.
Vorbereitungsmethoden
The synthesis of 2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 1,3-dimethylbarbituric acid. This reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired product . The advantages of this method include easily accessible starting materials, excellent yields (65–98%), and the absence of a metal catalyst .
Analyse Chemischer Reaktionen
2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits various biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. It is used as a lead compound in the development of new drugs.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Quinoline Derivatives: Compounds like 4-hydroxy-2-quinolones have similar structures and biological activities.
Pyrroloquinolines: These compounds are used in the development of antileishmanial agents and other pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound in scientific research and drug development.
Eigenschaften
CAS-Nummer |
64893-94-3 |
|---|---|
Molekularformel |
C18H11ClN2O |
Molekulargewicht |
306.7 g/mol |
IUPAC-Name |
2-chloro-3-phenylpyrimido[1,2-a]quinolin-1-one |
InChI |
InChI=1S/C18H11ClN2O/c19-16-17(13-7-2-1-3-8-13)20-15-11-10-12-6-4-5-9-14(12)21(15)18(16)22/h1-11H |
InChI-Schlüssel |
YKWHZUQGVRGDST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N3C(=N2)C=CC4=CC=CC=C43)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


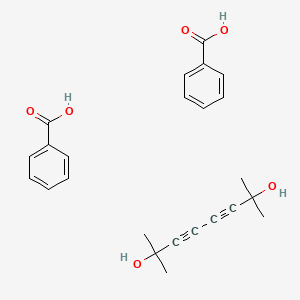
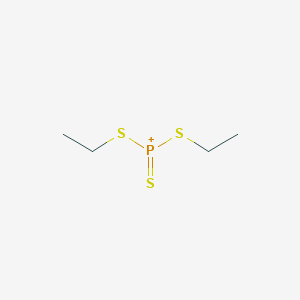
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
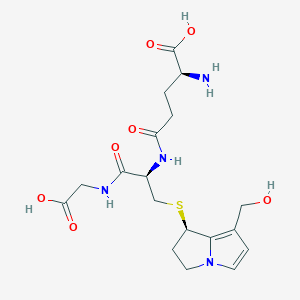

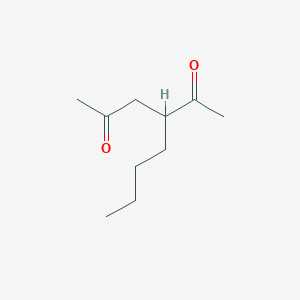
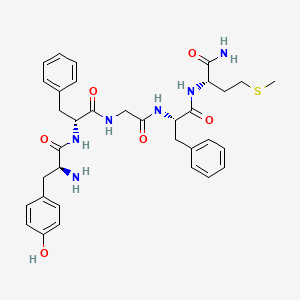
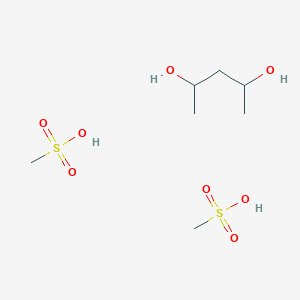
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
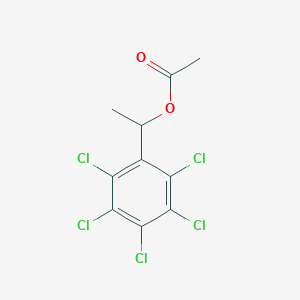
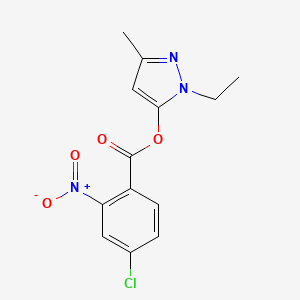
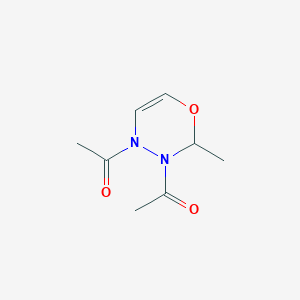

![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
